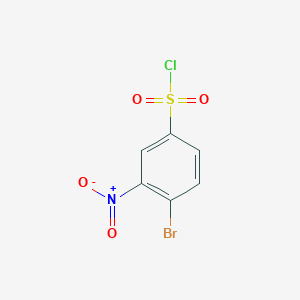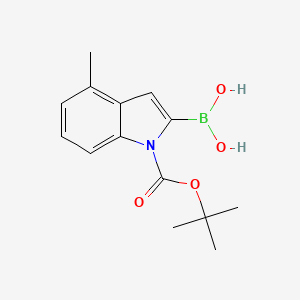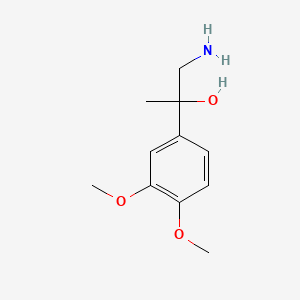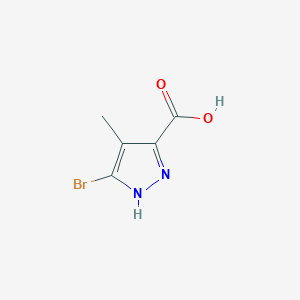
N-(2,4-dichlorophenyl)hydrazinecarboxamide
Overview
Description
N-(2,4-dichlorophenyl)hydrazinecarboxamide is a useful research compound. Its molecular formula is C7H7Cl2N3O and its molecular weight is 220.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Structure and Crystal Properties
- Hydrazinecarboxamides in Crystallography : Hydrazinecarboxamide compounds, closely related to N-(2,4-dichlorophenyl)hydrazinecarboxamide, have been studied for their molecular structure and crystal properties. For example, one study revealed the planar structure of the hydrazinecarboxamide unit and its inclination with respect to attached benzene rings, contributing to our understanding of molecular interactions in crystal structures (Kant et al., 2012).
Chemical Synthesis and Reactions
- Use in Carbamoylation Reactions : Hydrazinecarboxamides serve as carbamoylating agents in chemical reactions. A study demonstrated their use in dehydrazinative Minisci reactions, highlighting their potential in synthesizing diverse nitrogen-heteroaryl carboxamides, which are important in various chemical processes (He et al., 2017).
Biological and Pharmacological Activities
Antimicrobial and Antifungal Properties : Research on compounds structurally similar to this compound has shown antimicrobial and antifungal activities. These findings suggest potential applications in developing new antimicrobial agents (Ahsan et al., 2016); (Papakonstantinou-Garoufalias et al., 2002).
Potential in Anticancer Research : Some hydrazinecarboxamide derivatives have demonstrated promising anticancer properties. This indicates a potential avenue for further research into their use in cancer therapy and related pharmacological applications (Gudipati et al., 2011).
Environmental and Analytical Applications
Hydrazine Detection and Analysis : In analytical chemistry, hydrazinecarboxamides have been used in methods for hydrazine detection, important for environmental monitoring and industrial applications. This involves the formation of specific derivatives for spectrophotometric analysis (George et al., 2008).
Synthesis of Energetic Materials : Hydrazinecarboxamides are involved in the synthesis of nitrogen-rich energetic compounds. This application is relevant in the field of materials science, particularly in the development of substances with high energy content for various industrial uses (Gürpınar et al., 2021).
Properties
IUPAC Name |
1-amino-3-(2,4-dichlorophenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N3O/c8-4-1-2-6(5(9)3-4)11-7(13)12-10/h1-3H,10H2,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQRODDZHYZHAKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10618251 | |
| Record name | N-(2,4-Dichlorophenyl)hydrazinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10618251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
732223-04-0 | |
| Record name | N-(2,4-Dichlorophenyl)hydrazinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10618251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of determining the crystal structure of this compound?
A1: Determining the crystal structure of (2E)-2-[1-(4-bromophenyl)-3-(1H-imidazol-1-yl)propylidene]-N-(2,4-dichlorophenyl)hydrazinecarboxamide provides valuable information about its three-dimensional conformation and molecular packing. [] This knowledge is crucial for understanding the compound's potential interactions with biological targets and can guide further research into its properties and potential applications.
Q2: What is the molecular formula and weight of the compound discussed in the study?
A2: The molecular formula of the compound is C19H16BrCl2N5O. [] While the paper doesn't explicitly state the molecular weight, it can be calculated based on the formula and standard atomic weights.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-Bromobenzo[D]oxazole](/img/structure/B1288781.png)







